molecular formula C15H12ClNO2S B8810044 6-Chloro-1-tosyl-1H-indole CAS No. 31271-88-2

6-Chloro-1-tosyl-1H-indole

Cat. No.: B8810044
CAS No.: 31271-88-2
M. Wt: 305.8 g/mol
InChI Key: PDTINBYILVIGEO-UHFFFAOYSA-N
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Description

6-Chloro-1-tosyl-1H-indole is a useful research compound. Its molecular formula is C15H12ClNO2S and its molecular weight is 305.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

31271-88-2

Molecular Formula

C15H12ClNO2S

Molecular Weight

305.8 g/mol

IUPAC Name

6-chloro-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C15H12ClNO2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-10H,1H3

InChI Key

PDTINBYILVIGEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 147.3 is prepared in analogy to a published literature procedure (J. Med. Chem. 2006, 49, 3101-3115). 55% of NaH in mineral oil (881 mg, 20.2 mmol) is added to a solution of 6-Chloroindole (3.0 g, 19.8 mmol) in THF (28 mL) at 0° C. After 1 h, TsCl (3.85 g, 20.2 mmol) is added, and the reaction mixture is stirred at RT. After completion, the reaction mixture is quenched by saturated aqueous NaHCO3 and diluted with Et2O. The organic layer is dried over Na2SO4 and evaporated in vacuo to provide crude solid. The crude product is washed with small amount of Et2O to give the title compound as orange crystal; ES-MS: M+=306.1: AtRet=5.60.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
881 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two

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